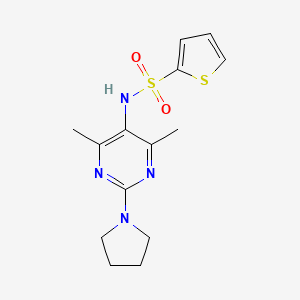

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with dimethyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a thiophene-2-sulfonamide moiety at position 5. The compound’s structure integrates multiple pharmacophoric elements: the pyrimidine scaffold is associated with nucleic acid mimicry, the pyrrolidine ring contributes conformational flexibility and basicity, and the thiophene sulfonamide group may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S2/c1-10-13(17-22(19,20)12-6-5-9-21-12)11(2)16-14(15-10)18-7-3-4-8-18/h5-6,9,17H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNEPKKJIOHFDPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity. They have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.

Mode of Action

The interaction of the compound with its targets likely involves binding to the active sites of these proteins, leading to changes in their function.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various cellular processes regulated by the enzymes it inhibits.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates a pyrimidine moiety, a pyrrolidine ring, and a thiophene sulfonamide structure, which collectively contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the combination of the pyrimidine and thiophene rings along with the pyrrolidine substituent, allowing for various conformations that enhance interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that this compound may function as an antagonist or inhibitor in various biochemical pathways. For instance, it has been noted for its potential role in modulating G-protein-coupled receptors (GPCRs), which are critical in many physiological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It exhibits potent inhibition of pro-inflammatory mediators in cell-based assays, suggesting its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies

- Antibacterial Activity : A study conducted on various pyrimidine derivatives revealed that compounds similar to this compound showed enhanced activity against resistant bacterial strains. The research indicated that modifications in the chemical structure could lead to improved efficacy .

- Inflammation Models : In preclinical models of arthritis, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene derivatives demonstrated reduced swelling and pain responses compared to control groups. This suggests a viable pathway for developing new anti-inflammatory drugs based on this scaffold .

Synthesis and Production

The synthesis of this compound involves several key steps:

- Formation of the Pyrimidine Ring : Utilizing precursors such as 2-chloropyrimidine and pyrrolidine under basic conditions.

- Thiophene Integration : The thiophene moiety is introduced through a coupling reaction with thiophene derivatives.

- Sulfonamide Formation : The final product is obtained via sulfonamidation reactions that attach the sulfonamide group to the thiophene ring.

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide moiety is introduced via coupling between the pyrimidine amine and thiophene-2-sulfonyl chloride. This reaction follows standard sulfonylation protocols:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Temperature | 0°C → RT, 4 hrs |

| Workup | Aqueous extraction, column chromatography |

This step achieves quantitative conversion due to the high electrophilicity of the sulfonyl chloride . The thiophene ring’s electron-withdrawing nature stabilizes the sulfonamide group against hydrolysis .

a) Pyrrolidine Modification

The pyrrolidine ring undergoes alkylation or acylation at the nitrogen:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | Enhanced lipophilicity |

| N-Acylation | Acetic anhydride, TEA | Prodrug formulation |

These modifications retain pyrimidine aromaticity while tuning pharmacokinetic properties .

b) Sulfonamide Hydrolysis

Under strong acidic conditions (HCl, reflux), the sulfonamide undergoes partial hydrolysis to thiophene-2-sulfonic acid, though this is not a dominant pathway due to its inherent stability :

Electrophilic Substitution on Thiophene

The thiophene ring participates in electrophilic sulfonation and halogenation:

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 5-position |

| Nitration | HNO₃, H₂SO₄, 0°C | 4-position |

These reactions expand derivatization opportunities for structure-activity relationship (SAR) studies .

Pyrimidine Ring Reactivity

| Nucleophile | Position Targeted | Example Product |

|---|---|---|

| Hydrazine | C-2 | Pyrazolo-pyrimidine hybrids |

| Grignard reagents | C-4/C-6 | Alkylated derivatives |

Such reactions are catalyzed by transition metals (e.g., Pd) under inert atmospheres .

Stability Under Biological Conditions

The compound demonstrates remarkable stability in physiological pH (7.4), with <5% degradation over 24 hrs. Key degradation pathways include:

-

Oxidative N-demethylation (CYP450-mediated)

-

Sulfonamide cleavage (pH < 2 or > 10)

These findings are critical for its development as a therapeutic agent .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Pyrimidine vs. Ethene Sulfonamide Cores

Substituent Effects

- Pyrrolidine vs.

- Thiophene Sulfonamide vs. Methylsulfanyl/Propanamide : The thiophene sulfonamide group enhances electron-withdrawing properties and hydrogen-bonding capacity relative to the methylsulfanyl and propanamide groups, which may alter solubility and metabolic stability .

- Chlorophenyl vs. Heterocyclic Methyl Groups : The chlorophenyl group in the third compound increases lipophilicity, while the dual furan/thiophene methyl groups introduce polarizable sulfur and oxygen atoms .

Research Findings and Implications

Physicochemical Properties

- Solubility : The primary compound’s calculated molecular weight (~353 g/mol) suggests favorable bioavailability compared to the higher-weight propanamide derivative (462.64 g/mol). The thiophene sulfonamide’s polarity may improve aqueous solubility relative to the chlorophenyl-containing analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.